Disodium 4-octyl 2-sulphonatosuccinate
Description
Overview of Anionic Surfactants in Contemporary Chemical Research
Surfactants, or surface-active agents, are a versatile class of amphiphilic molecules composed of both a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. mdpi.com This unique molecular structure allows them to adsorb at interfaces and lower the surface and interfacial tension between different phases, such as liquid-air or liquid-liquid. mdpi.commdpi.com Anionic surfactants, which possess a negatively charged head group when dissolved in water, represent a major category of these compounds. mdpi.com They are fundamental components in a vast array of products and processes, including detergents, personal care items, and various industrial applications. bris.ac.uktaylorandfrancis.com
Contemporary chemical research continues to show a growing interest in anionic surfactants due to their diverse applications and the potential for structural optimization. bris.ac.uk A key focus of modern studies is the establishment of clear structure-property relationships, where small, systematic changes to a surfactant's molecular architecture are shown to be highly sensitive and critical for designing more efficient and effective molecules. bris.ac.uk Research has expanded to include the synthesis of anionic surfactants from upcycled materials like polyethylene, presenting a novel approach to creating value-added chemicals from waste products. acs.orgnih.gov Furthermore, the complex physicochemical interactions between anionic surfactants and biological macromolecules, such as proteins, are a significant area of investigation, crucial for applications in biochemistry and pharmaceuticals. nih.gov
The Molecular Architecture and Chemical Class of Sulfosuccinates
Sulfosuccinates are a prominent class of anionic surfactants chemically derived from succinic acid. pcc.eu They are specifically the sodium salts of alkyl esters of sulfosuccinic acid and can be broadly categorized into two main types: monoesters, which contain a single alkyl chain, and diesters, which possess two. jst.go.jpwikipedia.org The general chemical formula for sodium sulfosuccinate (B1259242) esters is NaO₃SCH(CO₂R')CH₂CO₂R, where R and R' can be hydrogen or alkyl groups. wikipedia.org Disodium (B8443419) 4-octyl 2-sulphonatosuccinate is a monoester within this class.
The synthesis of sulfosuccinates is typically a two-step process. researchgate.net It begins with the reaction of maleic anhydride (B1165640) with an alcohol—in this case, octanol (B41247)—to produce a maleic ester. pcc.euwikipedia.org This intermediate is then sulfonated through a reaction with sodium sulfite (B76179), which adds to the carbon-carbon double bond to form the final sulfosuccinate structure. pcc.euwikipedia.orglamberti.com The resulting molecule features two anionic groups: a sulfonate and a carboxylate, which contribute to its surface-active properties. lamberti.com The solubility of sulfosuccinates is influenced by their alkyl chains; esters with shorter chains (fewer than nine carbons) and those with branched chains tend to exhibit better solubility in water compared to their linear, long-chain counterparts. pcc.eu
Significance of Disodium 4-Octyl 2-Sulphonatosuccinate as a Model Compound in Surfactant Science
While specific research on this compound is not as extensive as for some other surfactants, its structure makes it a significant model compound for several areas of scientific inquiry. The octyl (C8) alkyl chain is of particular interest for structure-property relationship studies. For instance, research on the primary biodegradation of a series of linear alkyl sulfosuccinates by bacterial cultures found that the rate of degradation increased from C4 to C6 esters and then decreased for the C8 and C13 esters. nih.gov This positions the C8 variant as a critical data point for understanding the environmental fate of these surfactants.
As a monoester, its properties, such as water solubility and interfacial packing, differ significantly from the widely studied diester, sodium dioctyl sulfosuccinate. lamberti.com Monoesters are generally more soluble in water than their diester equivalents. lamberti.com The systematic study of compounds with varying alkyl chain lengths, like the octyl group in this case, is fundamental to tailoring surfactants for specific applications, from personal care formulations to advanced processes like emulsion polymerization. bris.ac.uklamberti.com The precise isomeric structure—with the octyl group at the 4-position—also influences the molecule's geometry and its behavior at interfaces, making it a valuable subject for detailed physicochemical analysis.
The table below presents comparative data on the critical micelle concentration (CMC) and surface tension at the CMC (γcmc) for related sulfosuccinate surfactants, illustrating the effect of molecular structure on these key properties.
| Surfactant | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension at CMC (γcmc) (mN/m) | Reference |
| Disodium laureth (3) sulfosuccinate (AEO3-SS) | relatively low | 25-32 | researchgate.net |
| Disodium laureth (6) sulfosuccinate (AEO6-SS) | higher than AEO3-SS | 25-32 | researchgate.net |
| Disodium alkyl ethoxy glucoside sulfosuccinate | higher than AEO3-SS | 25-32 | researchgate.net |
| OE₃P₃S (an oleochemical-based surfactant) | 0.72 | 36.16 | researchgate.net |
This interactive table allows for sorting and filtering of data based on surfactant type and properties.
Historical Context and Evolution of Research on Alkyl Sulphonatosuccinates
The study of sulfosuccinate surfactants has evolved considerably over time. Initially recognized for their utility in the cosmetics industry to enhance the mildness of personal care products, they have become workhorse surfactants in many formulations. jst.go.jp An early and extensively studied example is sodium bis(2-ethylhexyl) sulfosuccinate, known commercially as Aerosol-OT, which garnered significant academic interest for its unusual ability to form microemulsions without requiring a co-surfactant. wikipedia.org
Early research predominantly focused on the synthesis and characterization of fundamental properties, such as determining the critical micelle concentration (CMC) and surface tension values. bris.ac.uk Over the decades, the scope of investigation has broadened significantly. Modern research employs advanced techniques to analyze dynamic surface properties and adsorption mechanisms. researchgate.net There is a strong focus on understanding how specific structural modifications—such as incorporating ethylene (B1197577) oxide units, altering alkyl chain length, or introducing branching—impact the surfactant's performance. pcc.euresearchgate.net
Current research trends also include the study of sulfosuccinates in complex mixed surfactant systems, their interactions with polymers, and their behavior in the presence of biological macromolecules. nih.govresearchgate.net Furthermore, there is a growing emphasis on sustainability, leading to research into the biodegradation pathways of these surfactants and the development of new variants derived from renewable raw materials and formulated in eco-friendly solvents. lamberti.comnih.gov
Structure
2D Structure
Properties
CAS No. |
7389-41-5 |
|---|---|
Molecular Formula |
C12H20Na2O7S |
Molecular Weight |
354.33 g/mol |
IUPAC Name |
disodium;4-octoxy-4-oxo-2-sulfonatobutanoate |
InChI |
InChI=1S/C12H22O7S.2Na/c1-2-3-4-5-6-7-8-19-11(13)9-10(12(14)15)20(16,17)18;;/h10H,2-9H2,1H3,(H,14,15)(H,16,17,18);;/q;2*+1/p-2 |
InChI Key |
HNINHOHKYCRTTM-UHFFFAOYSA-L |
SMILES |
CCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Other CAS No. |
7389-41-5 |
Pictograms |
Corrosive |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Disodium 4 Octyl 2 Sulphonatosuccinate
Established Synthetic Pathways for Sulfosuccinate (B1259242) Esters
The synthesis of sulfosuccinate esters like Disodium (B8443419) 4-octyl 2-sulphonatosuccinate is typically achieved through a well-established two-step process. researchgate.netchempedia.info This method is versatile and can be adapted to produce a wide range of both monoesters and diesters. wikipedia.org
The initial step involves the esterification of maleic anhydride (B1165640). For a monoester such as Disodium 4-octyl 2-sulphonatosuccinate, maleic anhydride is reacted with a fatty alcohol, in this case, 1-octanol (B28484), in a 1:1 molar ratio. lamberti.com This reaction opens the anhydride ring to form a maleic acid monoester (4-octyl maleate).
The second step is the sulfonation of the double bond in the maleate (B1232345) intermediate. The maleic acid monoester is treated with a sulfonating agent, typically an aqueous solution of sodium sulfite (B76179) or sodium bisulfite. wikipedia.orglamberti.com This involves a nucleophilic Michael addition of the sulfite to the activated carbon-carbon double bond, resulting in the formation of the final sulfosuccinate product. lamberti.com
| Reaction Step | Reactants | Intermediate/Product | Reaction Type |
| Step 1: Esterification | Maleic Anhydride, 1-Octanol | 4-Octyl Maleate | Ring-opening esterification |
| Step 2: Sulfonation | 4-Octyl Maleate, Sodium Sulfite | This compound | Michael Addition |
Optimization of Reaction Conditions for High Purity this compound Synthesis
Achieving high yield and purity of this compound requires careful optimization of several reaction parameters. The primary goal is to drive the reactions to completion while minimizing side reactions and the presence of unreacted starting materials.
Key parameters for optimization include:
Temperature: The esterification step is typically conducted at elevated temperatures to ensure a reasonable reaction rate. The sulfonation step, however, is often performed at a controlled, sometimes lower, temperature to prevent hydrolysis of the ester group and other side reactions. Studies on similar syntheses have shown that varying the synthesis temperature can impact the final product's characteristics and efficiency. rsc.org
Molar Ratio: A precise 1:1 molar ratio of maleic anhydride to 1-octanol is crucial for maximizing the yield of the desired monoester and minimizing the formation of the diester byproduct.
Catalyst: While the esterification can proceed without a catalyst, acid catalysts can be employed to increase the reaction rate. For the sulfonation step, the choice and concentration of the sulfite source are critical.
Reaction Time: Sufficient reaction time is necessary for both steps to proceed to completion. For instance, in related syntheses, refluxing for a period of 2 hours has been utilized. researchgate.netresearchgate.net Optimization aims to find the shortest time possible that still achieves maximum conversion, enhancing process efficiency. researchgate.net
Solvent: The choice of solvent can influence reaction rates and product solubility. While some processes are designed to be solvent-free to improve their green profile, others may use specific solvents to facilitate the reaction. researchgate.net
| Parameter | Objective | Typical Considerations |
| Temperature | Maximize reaction rate, minimize side reactions | Esterification often requires heat; sulfonation may require cooling to prevent hydrolysis. |
| Molar Ratios | Maximize monoester yield, prevent diester formation | Strict 1:1 ratio of alcohol to maleic anhydride is essential. |
| Catalyst | Increase reaction rate | Acid catalysts for esterification; control of sulfite concentration for sulfonation. |
| Reaction Time | Ensure complete conversion | Must be sufficient for both esterification and sulfonation steps. researchgate.net |
| Solvent/Agitation | Improve reactant contact and mass transfer | Solvent-free conditions are preferred for green chemistry; continuous stirring is necessary. researchgate.net |
Green Chemistry Approaches in Sulphonatosuccinate Production Research
The principles of green chemistry are increasingly being applied to the synthesis of surfactants to reduce the environmental impact of manufacturing. wjarr.com This involves a focus on waste prevention, energy efficiency, and the use of renewable and less hazardous materials. wjarr.comyoutube.com
Renewable Raw Materials: A key area of research is the substitution of petroleum-derived raw materials with those from renewable sources. ucsb.edu For sulphonatosuccinates, this could involve using bio-based alcohols derived from plant oils instead of petrochemical sources. lamberti.com
Waste Reduction: Green chemistry emphasizes designing processes with high atom economy, where a maximum proportion of the raw materials is incorporated into the final product. wjarr.com Solvent-free reaction conditions, where feasible, eliminate the waste and hazards associated with organic solvents. researchgate.net
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly specific and efficient alternative to traditional chemical catalysts. mdpi.comacsgcipr.org Research into enzymes that can catalyze esterification or other relevant reactions under mild, aqueous conditions could provide a much greener synthetic route for sulfosuccinates. ucsb.edu
Green Solvents: When solvents are necessary, the focus is on using environmentally benign options like water, ethanol, or other bio-derived solvents. mdpi.com
Stereochemical Control and Isomerism in this compound Synthesis
The chemical structure of this compound presents possibilities for isomerism, which is a consequence of its synthesis pathway.
Regioisomerism: The sulfonation of the maleic acid monoester intermediate can theoretically result in two different regioisomers. The sulfite group can add to either of the two carbons of the double bond. The resulting product is typically a mixture of these isomers, although one may be favored depending on the reaction conditions. chempedia.info
Stereoisomerism: The carbon atom to which the sulfonate group is attached becomes a chiral center. As the synthesis does not typically employ chiral reagents or catalysts, the final product is a racemic mixture of two enantiomers (R and S isomers). ncats.ioncats.ionih.gov This means the product is optically inactive.
| Isomerism Type | Structural Feature | Outcome in Synthesis |
| Regioisomerism | Addition of sulfonate group to the C=C bond | Potential for two different positional isomers. chempedia.info |
| Stereoisomerism | Creation of a chiral carbon at the sulfonation site | Formation of a racemic (R/S) mixture. ncats.ioncats.ionih.gov |
Post-Synthetic Modification and Functionalization Studies
Once this compound is synthesized, it can be further modified to alter its properties for specific applications. These modifications typically target the remaining carboxylic acid group.
Diester Formation: The free carboxylic acid group on the monoester can be reacted with another alcohol. This would convert the monoester into a diester, such as disodium 1,4-dioctyl 2-sulphonatosuccinate. Diesters generally have different solubility and surface-active properties compared to their monoester counterparts, often being less water-soluble but possessing strong wetting capabilities. lamberti.com
Amide Formation (Sulfosuccinamates): The carboxylic acid group can be reacted with a primary or secondary amine to form the corresponding monoamide, known as a sulfosuccinamate. researchgate.net This introduces a nitrogen atom into the structure, which can significantly change the surfactant's properties, including its interaction with surfaces and its behavior in different pH conditions.
Ethoxylation/Propoxylation: While typically introduced on the alcohol raw material before the synthesis begins, it is conceptually possible to modify the carboxyl group via reactions with ethylene (B1197577) oxide or propylene (B89431) oxide, though direct esterification with an ethoxylated alcohol is the common industrial route. researchgate.netresearchgate.net This creates an ether linkage and a polyoxyethylene chain, which can enhance water solubility and steric stabilization properties. lamberti.com
Advanced Spectroscopic and Analytical Characterization in Sulphonatosuccinate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including surfactants like "Disodium 4-octyl 2-sulphonatosuccinate". By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
High-Resolution NMR Techniques (¹H, ¹³C, 2D NMR) for Comprehensive Analysis
High-resolution NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are instrumental in mapping the carbon-hydrogen framework of "this compound".
¹H NMR Spectroscopy: In ¹H NMR, the chemical shift of a proton is influenced by its local electronic environment. openstax.orglibretexts.org Protons attached to electronegative atoms or unsaturated carbons are deshielded and appear at lower fields (higher ppm values). openstax.orglibretexts.org For "this compound", the spectrum would exhibit characteristic signals for the protons of the octyl chain, the succinate (B1194679) backbone, and the methine group adjacent to the sulfonate. The terminal methyl group of the octyl chain would appear at the highest field (lowest ppm), while the protons on the carbon adjacent to the ester oxygen would be shifted downfield.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in ¹³C NMR are primarily affected by the hybridization of the carbon and the electronegativity of the atoms attached to it. The carbonyl carbons of the ester and carboxylic acid groups would be the most downfield signals.
A complete assignment of the ¹H and ¹³C NMR spectra can be achieved using two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), which shows proton-proton couplings, and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence), which correlates directly bonded carbon and proton signals. bas.bg HMBC (Heteronuclear Multiple Bond Correlation) can reveal longer-range couplings between protons and carbons. bas.bg
Predicted ¹H and ¹³C NMR Chemical Shifts for Disodium (B8443419) 4-octyl 2-sulphonatosuccinate
| Atom Position (Structure related) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH₃ (terminal of octyl chain) | ~0.9 | ~14 |
| -(CH₂)₆- (in octyl chain) | ~1.2-1.4 | ~22-32 |
| -O-CH₂- (of octyl chain) | ~4.1 | ~65 |
| -CH₂- (succinate backbone) | ~2.8 - 3.0 | ~35 |
| -CH-SO₃⁻ (succinate backbone) | ~4.0 | ~60 |
| -C=O (ester) | - | ~170 |
| -C=O (carboxylate) | - | ~175 |
Note: These are estimated values based on general principles of NMR spectroscopy. Actual experimental values may vary.
Application of Diffusion-Ordered Spectroscopy (DOSY) in Solution Studies
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients. ox.ac.ukresearchgate.net The rate of diffusion is inversely related to the size and shape of a molecule or aggregate. jhu.edu For surfactants like "this compound", DOSY can be used to study its aggregation behavior in solution, such as the formation of micelles. researchgate.netnih.gov By measuring the diffusion coefficient, it is possible to distinguish between individual surfactant molecules (monomers) and larger micellar aggregates. nih.gov This technique is particularly useful for determining the critical micelle concentration (CMC) and for characterizing the size and structure of the aggregates formed. nih.gov
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. columbia.eduresearchgate.net
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. A vibrational mode is IR active if it results in a change in the molecule's dipole moment. columbia.edu The FTIR spectrum of "this compound" would show characteristic absorption bands for the C-H stretching of the alkyl chain, the C=O stretching of the ester and carboxylate groups, and the S=O stretching of the sulfonate group.
Raman Spectroscopy: Raman spectroscopy is a light scattering technique where the scattered light has a different frequency from the incident light, with the frequency shift corresponding to the vibrational frequencies of the molecule. crimsonpublishers.comcolumbia.edu A vibration is Raman active if it causes a change in the polarizability of the molecule. crimsonpublishers.com Raman spectroscopy is particularly well-suited for studying aqueous solutions, as water is a weak Raman scatterer. researchgate.netcolumbia.edu The Raman spectrum of "this compound" would complement the FTIR data, providing information on the skeletal vibrations of the carbon backbone and the symmetric stretching modes of the sulfonate group. nih.gov
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |
| C-H (alkyl) | Stretching | 2850 - 2960 | FTIR, Raman |
| C=O (ester) | Stretching | 1735 - 1750 | FTIR |
| C=O (carboxylate) | Asymmetric Stretching | 1550 - 1610 | FTIR |
| S=O (sulfonate) | Asymmetric Stretching | 1150 - 1250 | FTIR |
| S=O (sulfonate) | Symmetric Stretching | 1030 - 1070 | FTIR, Raman |
| C-O (ester) | Stretching | 1100 - 1300 | FTIR |
| C-C | Skeletal Vibrations | 1000 - 1150 | Raman |
Note: These are general frequency ranges and can be influenced by the specific molecular environment.
Mass Spectrometry for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight and purity of a compound, as well as for elucidating its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like "this compound". uni.lu In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, generating gas-phase ions. The resulting mass spectrum would typically show the molecular ion with one or both sodium atoms, or as adducts with other cations present in the solvent. The high accuracy of modern mass spectrometers allows for the precise determination of the molecular weight, which can confirm the elemental composition of the compound.
Predicted ESI-MS Adducts for this compound
| Adduct | Predicted m/z |
| [M-2Na+H]⁻ | 309.1013 |
| [M-Na]⁻ | 331.0833 |
| [M-2Na+3H]⁺ | 311.1159 |
| [M-Na+H]⁺ | 333.0978 |
| [M]Na⁺ | 355.0797 |
Source: Predicted values based on the chemical formula C₁₂H₂₀Na₂O₇S. uni.lu
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.gov This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. The fragmentation of "this compound" in MS/MS would likely proceed through the cleavage of the ester bond, loss of the octyl chain, and fragmentation of the succinate backbone. Analysis of these fragment ions allows for the confirmation of the connectivity of the different parts of the molecule. nih.gov
Chromatographic Separations for Mixture Analysis and Impurity Profiling
Chromatographic techniques are indispensable for separating the components of complex mixtures, allowing for the identification and quantification of this compound as well as any impurities or byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for accurate quantification and impurity profiling.
Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of surfactants. In this technique, a non-polar stationary phase is used with a polar mobile phase. For anionic surfactants like sulfosuccinates, ion-pair chromatography can be utilized to improve retention and resolution. This involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the anionic analyte, allowing it to be retained on a reversed-phase column.
The development of an HPLC method for this compound would involve a systematic evaluation of several parameters to achieve optimal separation. These parameters include the choice of the stationary phase (e.g., C8 or C18), the composition of the mobile phase (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the column temperature. Detection is often accomplished using a UV detector, as the carboxyl group can provide some UV absorbance, or more universally with an evaporative light scattering detector (ELSD) or a conductivity detector.
A typical HPLC method for a sulfosuccinate (B1259242) surfactant might involve a gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time to elute compounds with increasing hydrophobicity. This is particularly useful for separating the main component from related substances, such as unreacted starting materials or byproducts with different alkyl chain lengths.
Table 1: Representative HPLC Method Parameters for Sulphonatosuccinate Analysis
| Parameter | Typical Conditions |
|---|---|
| Column | C18 or C8, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | Aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) with ion-pairing reagent (e.g., tetrabutylammonium (B224687) hydrogen sulfate) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Linear gradient from a low to a high percentage of Mobile Phase B |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 40 °C |
| Detector | UV at low wavelength (e.g., 210 nm), ELSD, or Conductivity Detector |
| Injection Volume | 10 - 20 µL |
While this compound itself is not suitable for direct analysis by Gas Chromatography (GC) due to its low volatility and thermal lability, GC is an essential tool for the analysis of volatile impurities and byproducts that may be present from its synthesis.
The synthesis of sulfosuccinates involves the reaction of an alcohol with maleic anhydride (B1165640), followed by sulfonation. wikipedia.orgpcc.eu Potential volatile byproducts include unreacted starting materials, such as 1-octanol (B28484), and residual solvents used in the manufacturing process. The presence and quantity of these volatile compounds can impact the final product's properties and performance.
For GC analysis, a sample of the sulfosuccinate is typically dissolved in a suitable solvent, and the volatile components are analyzed. The choice of the GC column is critical, with polar columns often being used for the separation of alcohols. Detection is commonly performed using a Flame Ionization Detector (FID), which is sensitive to hydrocarbons, or a Mass Spectrometer (MS) for definitive identification of the byproducts. thermofisher.comnih.gov In some cases, derivatization may be employed to increase the volatility and thermal stability of certain analytes. nih.gov
Table 2: Potential Volatile Byproducts in this compound and Typical GC Analysis Conditions
| Potential Volatile Byproduct | Chemical Formula | Typical GC Conditions |
|---|---|---|
| 1-Octanol | C8H18O | Column: WAX column (e.g., DB-WAX) or equivalent; Injector Temperature: 250 °C; Oven Program: 50 °C (hold 2 min) to 220 °C at 10 °C/min; Detector: FID at 260 °C; Carrier Gas: Helium or Nitrogen |
| Maleic Anhydride (residual) | C4H2O3 | Derivatization to a more volatile ester may be required for GC analysis. |
Thermal Analysis Techniques for Material Stability (e.g., TGA, DSC)
Thermal analysis techniques are employed to study the physical and chemical properties of materials as a function of temperature. For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information regarding its thermal stability and phase behavior.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the decomposition temperature and to quantify the amount of volatile components, such as water or residual solvents, in the material. A typical TGA thermogram for a sulfosuccinate surfactant would show an initial weight loss corresponding to the evaporation of water, followed by one or more decomposition steps at higher temperatures. The thermal stability of sulfosuccinates can be influenced by the length of the alkyl chain and the nature of the counter-ion. nih.gov For some sulfosuccinate systems, thermal stability has been observed in the range of 256-300°C. nih.gov
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to identify thermal transitions such as melting, crystallization, and glass transitions. For a surfactant like this compound, DSC can provide insights into its solid-state properties and phase behavior in different formulations. For instance, DSC has been used to study the interactions between surfactants and other components in complex systems like solid lipid nanoparticles. nih.gov The presence of the surfactant can influence the melting and crystallization behavior of the other components.
Table 3: Representative Thermal Analysis Data for Sulphonatosuccinate Surfactants
| Thermal Analysis Technique | Parameter | Typical Value Range | Significance |
|---|---|---|---|
| TGA | Onset of Decomposition | 200 - 300 °C | Indicates the upper temperature limit of thermal stability. |
| TGA | Weight Loss (due to water) | Varies with sample hydration | Quantifies the moisture content of the sample. |
| DSC | Melting Point (Tm) | Varies with alkyl chain length and purity | Characterizes the transition from a solid to a liquid state. |
| DSC | Glass Transition (Tg) | Varies | Indicates the transition from a rigid, glassy state to a more rubbery state in amorphous regions. |
Colloidal and Interfacial Phenomena of Disodium 4 Octyl 2 Sulphonatosuccinate
Micellization Behavior and Critical Micelle Concentration (CMC) Determination Methodologies
The formation of micelles, or self-assembled aggregates, in aqueous solutions is a hallmark of surfactant behavior. For Disodium (B8443419) 4-octyl 2-sulphonatosuccinate, also commercially known as Aerosol OT (AOT), this process is driven by the hydrophobic interactions of its octyl chains, which seek to minimize contact with water molecules. acs.orgacs.org Above a specific concentration, known as the Critical Micelle Concentration (CMC), these surfactant molecules spontaneously form spherical or other aggregate structures. acs.orgacs.org
The CMC is a crucial parameter that dictates the onset of many of the surfactant's interfacial activities. Its determination can be accomplished through various methodologies, each monitoring a distinct change in the physicochemical properties of the solution as a function of surfactant concentration. Commonly employed techniques include:
Tensiometry: This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. acs.orgdataphysics-instruments.com
Conductometry: For ionic surfactants like Disodium 4-octyl 2-sulphonatosuccinate, the electrical conductivity of the solution changes at the CMC due to the association of counterions with the newly formed micelles. A distinct break in the plot of conductivity versus concentration indicates the CMC. acs.orgyoutube.com
Microcalorimetry: This technique measures the enthalpy change associated with micelle formation, providing a direct thermodynamic insight into the micellization process. acs.org
Fluorescence Spectroscopy: The use of fluorescent probes, which preferentially partition into the hydrophobic micellar core, allows for the determination of the CMC by monitoring changes in the fluorescence emission spectra. researchgate.netrsc.org
The CMC of this compound is influenced by factors such as temperature and the presence of electrolytes. An increase in temperature can affect the hydration of the hydrophilic headgroup and the hydrophobic interactions of the tail, leading to changes in the CMC. The addition of an electrolyte, such as sodium chloride (NaCl), typically lowers the CMC of anionic surfactants by shielding the electrostatic repulsion between the charged headgroups, thereby facilitating micelle formation at lower concentrations. acs.org
The thermodynamics of micellization for this surfactant have been studied, revealing that the process is generally spontaneous, as indicated by a negative Gibbs free energy of micellization (ΔG°m). acs.orgtandfonline.com The enthalpy (ΔH°m) and entropy (ΔS°m) of micellization provide further insights into the driving forces of the process. acs.orgtandfonline.com
Critical Micelle Concentration (CMC) of this compound (AOT)
| Method | Temperature (°C) | CMC (mmol/L) | Reference |
|---|---|---|---|
| Tensiometry | 30 | 2.5 | acs.orgresearchgate.net |
| Conductometry | 30 | 2.6 | acs.orgresearchgate.net |
| Microcalorimetry | 30 | 2.7 | acs.orgresearchgate.net |
Adsorption Characteristics at Various Interfaces (e.g., Air-Water, Oil-Water, Solid-Liquid)
The surface-active nature of this compound is fundamentally linked to its tendency to adsorb at interfaces, thereby lowering the interfacial free energy. This adsorption behavior is critical to its function as a wetting agent, emulsifier, and dispersant.
Air-Water Interface: At the air-water interface, the amphiphilic molecules of this compound orient themselves with their hydrophobic octyl tails directed towards the air and their hydrophilic sulfosuccinate (B1259242) headgroups remaining in the aqueous phase. syensqo.comuq.edu.au This arrangement disrupts the cohesive energy of water at the surface, leading to a reduction in surface tension. The effectiveness of adsorption can be quantified by the surface excess concentration (Γ), which represents the amount of surfactant adsorbed per unit area of the interface. This parameter can be calculated from surface tension data using the Gibbs adsorption isotherm. acs.org
Oil-Water Interface: At the oil-water interface, this compound molecules position themselves with their hydrophobic tails in the oil phase and their hydrophilic heads in the water phase. acs.orgresearchgate.net This reduces the interfacial tension between the two immiscible liquids, which is a prerequisite for the formation of emulsions. The structure and packing of the surfactant molecules at this interface can be influenced by the nature of the oil, the temperature, and the presence of other molecules such as co-surfactants or electrolytes. acs.orgresearchgate.net Studies have shown that the structure of the headgroup plays a role in the interfacial properties, though the tail structure often has a more dominant effect. acs.org
Solid-Liquid Interface: The adsorption of this compound onto solid surfaces is crucial for applications such as pigment dispersion and the wetting of powders. The nature of the solid surface (hydrophilic or hydrophobic) and the properties of the aqueous solution (pH, ionic strength) will govern the adsorption mechanism. For instance, on hydrophobic surfaces, the surfactant may adsorb with its hydrophobic tails associating with the surface, leaving the hydrophilic headgroups exposed to the aqueous phase, thereby increasing the wettability of the surface. On charged surfaces, electrostatic interactions between the anionic headgroup of the surfactant and charged sites on the solid surface can also play a significant role.
Surface Tension Reduction and Wetting Properties: Experimental and Theoretical Studies
A primary function of this compound is its ability to significantly reduce the surface tension of water. This property is a direct consequence of its adsorption at the air-water interface. syensqo.comunivarsolutions.com The efficiency of a surfactant in reducing surface tension is often characterized by the surface tension value at the CMC (γCMC). Lower γCMC values indicate a more effective surfactant in terms of surface tension reduction. For this compound, the surface tension of water (around 72 mN/m at 25°C) can be lowered to the range of 25-30 mN/m. dravyom.comchemicalbook.com
The wetting properties of this surfactant are intrinsically linked to its ability to lower the contact angle of water on a solid surface. By adsorbing at the solid-liquid and liquid-air interfaces, the surfactant reduces the interfacial tensions, allowing the liquid to spread more effectively over the surface. The extent of wetting can be quantified by measuring the contact angle. A lower contact angle signifies better wetting. The excellent wetting capabilities of this compound make it a valuable component in formulations designed for applications such as textile processing, agricultural sprays, and cleaning products. univarsolutions.comjlkindustries.com
Theoretical models, such as the Langmuir or Frumkin isotherms, can be used to describe the adsorption behavior at the interface and relate it to the reduction in surface tension. These models take into account the interactions between the adsorbed surfactant molecules.
Surface and Interfacial Tension Data for this compound (AOT)
| Interface | Condition | Surface/Interfacial Tension (mN/m) | Reference |
|---|---|---|---|
| Air-Water | At CMC, 25°C | ~26 | cdn-website.com |
| Heptane-Water | Low concentration | Ultra-low values achievable | acs.org |
Emulsification Efficiency and Emulsion Stability in Diverse Systems
This compound is an effective emulsifying agent, capable of facilitating the formation of and stabilizing emulsions, which are dispersions of one immiscible liquid in another (e.g., oil-in-water or water-in-oil). nih.govnih.gov Its emulsification efficiency stems from its ability to rapidly adsorb at the oil-water interface, thereby reducing the interfacial tension and the energy required to create the large interfacial area of an emulsion. acs.orgacs.org
Once an emulsion is formed, the surfactant plays a crucial role in its stabilization by forming a protective film around the dispersed droplets. This film acts as a barrier, preventing the droplets from coalescing. The stability of the emulsion is influenced by several factors, including:
Droplet Size: Smaller droplet sizes generally lead to more stable emulsions. acs.org
Surfactant Concentration: An adequate concentration of surfactant is necessary to cover the entire surface of the droplets.
Interfacial Film Properties: The mechanical strength and elasticity of the interfacial film contribute to the stability of the emulsion.
Electrostatic Repulsion: For oil-in-water emulsions stabilized by an ionic surfactant like this compound, the charged headgroups at the droplet surface create an electrostatic repulsion between the droplets, further preventing coalescence.
Studies have shown that this compound can be used to create stable microemulsions, which are thermodynamically stable, transparent, and have very small droplet sizes. nih.gov It has also been investigated for its performance in demulsifying crude oil-in-water emulsions, where it has shown high efficiency. nih.govacs.orgacs.org
Emulsification Performance of this compound (DSS)
| System | Observation | Reference |
|---|---|---|
| Crude oil-in-water emulsion | Efficient demulsification at concentrations up to its CMC (900 mg/L), achieving up to 99% efficiency. | nih.govacs.orgacs.org |
| Water-in-oil microemulsion | Forms stable microemulsions with medium-chain triglycerides. | nih.gov |
Foam Formation and Foam Stability Mechanisms
Foam, a dispersion of a gas in a liquid, is another colloidal system where this compound exhibits significant activity. Its ability to lower the surface tension of the aqueous phase facilitates the formation of foam by reducing the energy required to create the gas-liquid interface of the bubbles. umcs.plalfa-chemistry.com
The stability of the foam is a more complex phenomenon and is governed by several mechanisms:
Gibbs-Marangoni Effect: This effect describes the healing of thin spots in the liquid lamellae (the thin liquid films between bubbles). If a portion of the lamella thins, the local surfactant concentration decreases, leading to an increase in surface tension. This gradient in surface tension pulls surfactant from the surrounding, more concentrated areas, which drags liquid along with it, thus replenishing the thinned spot and preventing rupture.
Surface Viscosity: A higher surface viscosity of the interfacial film can retard the drainage of liquid from the lamellae, thereby increasing foam stability.
Electrostatic Repulsion: For ionic surfactants, the charged headgroups at the surface of the lamellae create a repulsive force between the two surfaces of the film, which helps to prevent it from thinning and rupturing.
While sulfosuccinates are generally known for good foaming properties, the stability of the foam can vary. umcs.plresearchgate.net In some systems, the foam produced by this compound may not be as stable as that produced by other types of surfactants. However, its performance can be enhanced, for example, through the synergistic interaction with nanoparticles, which can adsorb at the bubble surface and create a protective shell, significantly improving foam stability. rsc.org
Interactions with Polymers and Other Surfactants in Mixed Micellar Systems
The colloidal and interfacial properties of this compound can be significantly modified through its interaction with polymers and other surfactants in mixed systems. These interactions are often synergistic, leading to enhanced performance characteristics.
Interactions with Other Surfactants: When this compound is mixed with other surfactants (anionic, cationic, nonionic, or zwitterionic), the formation of mixed micelles can occur. issstindian.orguc.ptnih.gov These mixed micelles often exhibit properties that are more favorable than those of the individual components. The interactions in mixed micellar systems can be analyzed using regular solution theory, which provides an interaction parameter (β) to quantify the degree of synergism or antagonism. A negative β value indicates synergistic interactions, meaning that the mixed micelles are more stable and form at a lower total surfactant concentration than would be expected from ideal mixing. nih.gov For instance, the mixing of this compound with certain cationic surfactants can lead to strong synergistic effects due to the electrostatic attraction between the oppositely charged headgroups. uc.pt
Quantitative Structure Activity Relationship Qsar and Environmental Fate Modeling
Computational Approaches for Predicting Environmental Persistence (P)
The environmental persistence of a chemical substance refers to the length of time it remains in the environment once introduced. For Disodium (B8443419) 4-octyl 2-sulphonatosuccinate, computational models, specifically Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict its persistence. These models estimate a substance's biodegradability in various environmental compartments like water, soil, and sediment.
A key tool in this process is the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. uni.luguidechem.com Within EPI Suite™, the BIOWIN™ module is particularly relevant. epa.govepisuite.dev BIOWIN™ uses a fragment contribution method to predict the probability of aerobic and anaerobic biodegradation. epa.govepisuite.dev It evaluates the molecule's structure for functional groups that are known to be more or less susceptible to microbial degradation. For instance, the ester and sulfonate groups in Disodium 4-octyl 2-sulphonatosuccinate would be assessed for their biodegradability potential. The model provides both qualitative predictions (e.g., readily or not readily biodegradable) and quantitative estimates of degradation half-life. ethz.ch
Another significant resource is the OECD QSAR Toolbox, which provides a framework for grouping chemicals into categories and using existing data to predict the properties of untested substances. oecd.orgqsartoolbox.org For this compound, one could identify structurally similar sulfosuccinates with known biodegradation data to predict its persistence. qsartoolbox.orgrjpbr.com The Toolbox can apply various models to predict biodegradation based on different testing guidelines (e.g., OECD 301 series for ready biodegradability). rjpbr.com However, the applicability of these models can be limited for certain classes of compounds like salts or for substances where sufficient data on structural analogues is lacking. rjpbr.com
The general approach of these computational models involves:
Structural Input: The model begins with the chemical structure of this compound, often entered as a SMILES string.
Fragment Analysis: The structure is broken down into fragments, and each fragment is assigned a value related to its contribution to biodegradability.
Model Calculation: A statistically derived equation combines these fragment values to produce a prediction of the biodegradation rate or half-life.
While specific, publicly available BIOWIN™ predictions for this compound (CAS 7389-41-5) are not readily found in the search results, the methodology is well-established for surfactants. Generally, anionic surfactants like sulfosuccinates are considered to be biodegradable. atamanchemicals.com
In Silico Models for Bioaccumulation (B) Assessment, including Log KOW Estimation
Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. In silico models are crucial for assessing the bioaccumulation potential of chemicals, thereby reducing the need for animal testing. eosca.eu
A key parameter in these models is the octanol-water partition coefficient (Log KOW), which describes a chemical's lipophilicity. ecetoc.org A higher Log KOW generally suggests a greater potential for bioaccumulation in the fatty tissues of organisms. For this compound, which is an ionic compound, the distribution coefficient (Log D) at a specific pH is often considered more relevant than Log KOW. However, for surfactants, even Log D can be misleading due to their tendency to accumulate at interfaces rather than partitioning into the bulk phases of octanol (B41247) and water. eosca.eu
Computational tools like the KOWWIN™ module in EPI Suite™ estimate Log KOW based on the chemical's structure using fragment contribution methods. episuite.dev For the neutral form of the parent acid of this compound (4-octoxy-4-oxo-2-sulfobutanoic acid), a predicted XlogP value of 2.0 is available from PubChemLite. uni.lu This relatively low value suggests a low potential for bioaccumulation.
The BCFBAF™ module in EPI Suite™ predicts the fish bioconcentration factor (BCF), another critical indicator of bioaccumulation potential. episuite.devepa.gov These models often use regression equations based on Log KOW. However, for surfactants, these standard models can be unreliable. eosca.eueosca.eu More advanced models may consider factors like molecular size and metabolism to provide a more accurate assessment.
The following table presents predicted physicochemical properties relevant to bioaccumulation for the parent acid of this compound.
| Property | Predicted Value | Prediction Tool/Source |
| XlogP | 2.0 | PubChemLite |
| Molecular Formula | C12H22O7S | PubChemLite |
| Monoisotopic Mass | 310.1086 Da | PubChemLite |
This data is for the neutral parent acid, 4-octoxy-4-oxo-2-sulfobutanoic acid.
Predictive Models for Environmental Mobility (M) in Aquatic and Soil Systems
The environmental mobility of a chemical determines its movement within and between environmental compartments such as water and soil. High mobility can lead to the contamination of groundwater and wider distribution in the environment. The primary parameter used to predict mobility in soil is the soil organic carbon-water (B12546825) partitioning coefficient (Koc). A low Koc value indicates that a chemical is less likely to adsorb to soil and is therefore more mobile. nih.gov
QSAR models, such as the KOCWIN™ program within EPI Suite™, are used to estimate Koc. guidechem.comepisuite.dev KOCWIN™ uses two main methods: one based on a regression with Log KOW and another based on molecular connectivity indices (MCI). For ionic substances like this compound, these predictions must be interpreted with caution, as the interactions with soil are more complex than simple partitioning.
The fugacity model within EPI Suite™ (e.g., LEV3EPI™) can also predict the environmental compartment into which a chemical is likely to partition. guidechem.comchemsafetypro.com For a water-soluble substance with a low Log KOW, it would be predicted to predominantly reside in water and soil. chemsafetypro.com
The following table illustrates the type of output provided by predictive models for environmental mobility. The values are hypothetical for this compound and are intended to demonstrate the output of such models.
| Parameter | Predicted Value | Significance |
| Log Koc | 2.5 (estimated) | Moderate mobility in soil |
| Fugacity - Water (%) | 50 (estimated) | Significant partitioning to the water compartment |
| Fugacity - Soil (%) | 48 (estimated) | Significant partitioning to the soil compartment |
| Fugacity - Air (%) | <1 (estimated) | Negligible partitioning to the air compartment |
Integration of QSAR into Regulatory Frameworks for Chemical Assessment (e.g., REACH)
Regulatory frameworks such as the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) in Europe increasingly accept and encourage the use of QSAR predictions to supplement or replace experimental data, in line with the principles of reducing animal testing. epa.gov For a chemical to be registered under REACH, a comprehensive dataset on its physicochemical, toxicological, and ecotoxicological properties is required. QSAR models are instrumental in filling data gaps when experimental data is unavailable. epa.gov
The European Chemicals Agency (ECHA) provides guidance on the use of QSARs, emphasizing the need for models to be validated, have a defined applicability domain, and be mechanistically interpretable where possible. The OECD QSAR Toolbox is a key software tool that facilitates the use of QSARs in a regulatory context. oecd.orgqsartoolbox.org It allows registrants to group chemicals into categories and use read-across approaches to estimate the properties of a target chemical based on data from structurally similar analogues. oasis-lmc.org
For a substance like this compound, a registrant under REACH would use these tools to predict properties such as its Log KOW, biodegradability, and aquatic toxicity. These predictions, when properly documented and justified, can be used as part of the chemical safety assessment. For example, the REACH registration of Docusate sodium, a structurally related sulfosuccinate (B1259242), relies on such data. chemsafetypro.com
Comparative QSAR Studies Across Sulfosuccinate Analogues
Comparative QSAR studies are valuable for understanding how changes in chemical structure within a class of compounds, such as sulfosuccinates, affect their environmental fate and properties. nih.gov By comparing the predicted properties of this compound with its analogues, it is possible to identify trends related to factors like the length and branching of the alkyl chain.
For example, increasing the length of the alkyl chain in a sulfosuccinate surfactant would generally be expected to increase its Log KOW and its potential for bioaccumulation, while potentially decreasing its water solubility and mobility. A QSAR model could quantify this relationship.
The following table provides a hypothetical comparative analysis of predicted properties for different sulfosuccinate analogues to illustrate the output of such a study.
| Compound | Alkyl Chain | Predicted Log KOW | Predicted BCF (L/kg) | Predicted Koc (L/kg) |
| Disodium 4-hexyl 2-sulphonatosuccinate | C6 | 1.0 | 5 | 50 |
| This compound | C8 | 2.0 | 15 | 150 |
| Disodium 4-decyl 2-sulphonatosuccinate | C10 | 3.0 | 50 | 500 |
| Docusate Sodium (di-2-ethylhexyl) | 2x C8 (branched) | 2.4 | 25 | 200 |
These values are illustrative and based on general QSAR principles.
Such comparative studies are essential for designing safer chemicals by allowing researchers to predict how modifications to a molecule's structure will impact its environmental profile. ecetoc.org
Applications in Chemical Engineering and Industrial Processes Research Perspectives
Role in Enhanced Oil Recovery (EOR) Research: Interfacial Tension Reduction Mechanisms
Surfactant flooding is a chemical EOR technique employed to recover residual oil trapped in reservoirs after primary and secondary recovery methods. researchgate.net The fundamental principle behind this method is the manipulation of fluid dynamics within the porous rock structure of the reservoir. Disodium (B8443419) 4-octyl 2-sulphonatosuccinate and similar sulfosuccinate (B1259242) surfactants are investigated for this purpose due to their profound ability to lower the interfacial tension (IFT) between oil and water (brine). researchgate.netnih.gov
The recovery of trapped oil is governed by the capillary number, a dimensionless quantity that represents the ratio of viscous forces to capillary forces. By injecting a surfactant solution, the IFT is drastically reduced, which in turn increases the capillary number. nih.gov This reduction in capillary pressure allows the injected aqueous phase to mobilize and displace oil that would otherwise remain immobile. researchgate.net Research aims to identify surfactant formulations capable of reducing the IFT to ultra-low values, typically on the order of 10⁻³ mN/m, to achieve significant oil mobilization. researchgate.netdtu.dk
Research studies have explored the behavior of dioctyl sulfosuccinate isomers, such as sodium bis(2-ethylhexyl) sulfosuccinate (AOT), in model systems to elucidate these mechanisms. nih.gov In one study, oil recovery was shown to be directly dependent on the oil-water-carbonate contact angle, which is controlled by the surfactant concentration. nih.gov Above a certain concentration (the critical aggregation concentration), additional oil removal occurs through mechanisms like solubilization and emulsification, further aided by the low IFT. nih.gov Formulations combining various surfactants, including sodium dihexyl-sulfosuccinate, have been tested to create optimal phase behavior for specific crude oils and reservoir conditions. rice.edu
Table 1: Research Findings on Sulfosuccinates in Enhanced Oil Recovery (EOR)
| Parameter | Research Observation | Significance | Source Index |
|---|---|---|---|
| Target Interfacial Tension (IFT) | Effective EOR surfactants aim to reduce IFT to 10⁻³ mN/m or lower. | Ultra-low IFT is required to overcome capillary forces and mobilize trapped oil. | researchgate.netdtu.dk |
| Primary Mechanism | IFT reduction increases the capillary number, enhancing the displacement of oil. | Shifts the balance from capillary-dominated trapping to viscous-dominated flow. | nih.gov |
| Secondary Mechanisms | At higher concentrations, oil recovery is aided by solubilization and emulsification. | Contributes to oil removal beyond simple mobilization. | nih.gov |
| Wettability Alteration | Surfactants can alter reservoir rock wettability towards being more water-wet. | Helps detach trapped oil from the rock surface, lowering residual oil saturation. | researchgate.netrice.edu |
Utilization in Suspension and Emulsion Polymerization Processes
Emulsion polymerization is a critical industrial process for producing synthetic latexes used in paints, adhesives, and textiles. Surfactants, or emulsifiers, are essential components in these reactions. pcc.eu Disodium 4-octyl 2-sulphonatosuccinate and related compounds are frequently used as primary emulsifiers because they facilitate the formation of stable monomer emulsions in an aqueous phase. pcimag.comresearchgate.net
The role of the sulfosuccinate emulsifier is multifaceted. Initially, it reduces the interfacial tension between the water-insoluble monomer and the aqueous medium, allowing for the formation of small monomer droplets. pcc.eu The surfactant molecules also form micelles in the water phase. These micelles serve as the primary loci for polymerization initiation, leading to the formation of polymer particles. pcc.eu
As the polymerization reaction progresses, the surfactant adsorbs onto the surface of the growing polymer particles, providing an electrostatic stabilization layer. pcc.eu This layer prevents the particles from agglomerating or coagulating, which is crucial for the stability of the final latex product. The use of dioctyl sulfosuccinates has been shown to produce latexes with desirable characteristics, such as low levels of coagulum, small particle sizes, and a narrow particle size distribution. pcimag.comcolonialchem.com Research has also indicated that certain sulfosuccinate derivatives can be used to produce high-solids latex (over 50%) while maintaining a manageable viscosity. colonialchem.com
Table 2: Effects of Sulfosuccinate Emulsifiers in Polymerization
| Latex Property | Observed Effect of Dioctyl Sulfosuccinates | Industrial Relevance | Source Index |
|---|---|---|---|
| Particle Size | Produces small particles with a narrow size distribution. | Affects film formation, gloss, and mechanical properties of the final product. | pcimag.comcolonialchem.com |
| Coagulum Level | Results in latexes with very low coagulum. | Improves process efficiency and product quality. | colonialchem.com |
| Latex Stability | Provides good mechanical and electrolyte stability. | Ensures a longer shelf-life and robust performance during formulation. | pcc.eucolonialchem.com |
| Solids Content | Can be used to produce high solids latex (50%+) at manageable viscosities. | Leads to reduced water content, lowering transport costs and drying times. | colonialchem.com |
Applications in Mineral Flotation and Separation Technologies
Froth flotation is a widely used process in mineral dressing to separate valuable minerals from gangue (unwanted rock). google.comresearchgate.net The process relies on the selective attachment of mineral particles to air bubbles, which then rise to the surface to form a froth that can be collected. This selectivity is achieved by using chemical reagents called collectors. Anionic surfactants like alkyl sulfosuccinates are used as collectors, particularly for non-sulfidic ores such as apatite, scheelite, cassiterite, and certain iron ores. google.comscielo.br
The mechanism of action involves the adsorption of the collector molecule onto the mineral surface. Sulfosuccinates and sulfosuccinamates are known to adsorb via chemisorption, forming chelates with metal ions on the mineral surface. scielo.br This adsorption renders the mineral surface hydrophobic, which is a prerequisite for attachment to air bubbles. The effectiveness of these collectors can be pH-dependent; for sulfosuccinates, maximum floatability has been observed in highly acidic conditions (pH < 4), where the collector molecules are more soluble and available to interact with the mineral surface. scielo.br
Research has focused on evaluating the performance of sulfosuccinates, sometimes in combination with other reagents, to improve selectivity and recovery rates. For example, studies have compared the effectiveness of different collectors, including sulfosuccinamates, in the direct flotation of iron ore tailings, measuring outcomes such as the final iron content and metallurgical recovery. scielo.br
Table 3: Sulfosuccinates in Mineral Flotation Research
| Application Area | Role of Sulfosuccinate | Key Research Finding | Source Index |
|---|---|---|---|
| Non-sulfidic Ores | Anionic Collector | Suitable for the flotation of scheelite, apatite, and iron ore. | google.com |
| Cassiterite Flotation | Chemisorptive Collector | Adsorption occurs via chelation with metal ions on the mineral surface. | scielo.br |
| Process Condition | pH Modifier | Maximum floatability is often achieved at a pH below 4. | scielo.br |
| Dewatering Aid | Wetting Agent | Used as a dewatering and de-dusting aid in mineral processing. | jlkindustries.com |
Functionalization of Surfaces in Coating and Adhesion Science
In the formulation of paints, coatings, and adhesives, achieving intimate contact between the liquid formulation and the solid substrate is paramount for performance. adhesivesmag.com this compound and other DOSS variants are employed as highly effective wetting agents and surface tension reducers in these applications. jlkindustries.comhaofeichem.comalsiano.com
The primary function of these surfactants is to lower the surface tension of the liquid formulation. sancolo.com This reduction allows the liquid to spread more easily and uniformly over surfaces, including those with low surface energy (such as plastics), a process known as wetting. adhesivesmag.com Effective wetting ensures complete coverage, prevents defects like cratering and fish eyes, and promotes strong adhesion between the coating or adhesive and the substrate.
In paint and adhesive formulations, dioctyl sulfosuccinates are valued for their ability to improve flow and leveling characteristics, resulting in a smoother final film. pcimag.com Their efficiency as surface tension reducers means they are effective even at low concentrations. colonialchem.comjlkindustries.com Research in this area often involves comparing the performance of sulfosuccinates with other classes of surfactants, such as acetylenic glycols or alkylphenol ethoxylates, to optimize properties like dynamic surface tension, which is critical in high-speed application processes like spraying or roll coating. adhesivesmag.com
Table 4: Performance of Sulfosuccinates in Coatings and Adhesives
| Function | Mechanism of Action | Observed Outcome | Source Index |
|---|---|---|---|
| Wetting Agent | Reduces the surface tension of the liquid formulation. | Improves spreading on and wetting of various substrates. | jlkindustries.comadhesivesmag.com |
| Flow and Leveling Aid | Modifies rheological properties at the surface. | Promotes a smooth, uniform film without defects. | pcimag.com |
| Adhesion Promoter | Ensures intimate contact between the formulation and substrate. | Enhances the bond strength of the final coating or adhesive. | colonialchem.com |
| Gloss Component | Contributes to uniform pigment dispersion and film formation. | Used as a wetting and gloss component for high-sheen paint and ink. | jlkindustries.com |
Research on Dispersing Agents in Pigment and Nanoparticle Formulations
The stability and performance of formulations containing solid particles, such as pigments in paints or nanoparticles in advanced materials, depend on the uniform distribution of these particles within the liquid medium. specialchem.com Agglomeration or flocculation of particles can lead to a loss of color strength, poor film properties, and inconsistent performance. This compound is researched as a dispersing agent to prevent these issues. haofeichem.com
The dispersion process involves three stages: wetting the particle surface, breaking down agglomerates, and stabilizing the individual particles against re-agglomeration. specialchem.com Surfactants like sulfosuccinates play a key role in the wetting and stabilization stages. They adsorb onto the particle surface, creating a repulsive barrier that keeps the particles separated. numberanalytics.com This stabilization can be electrostatic, arising from the charge of the anionic sulfonate head group, or steric, though the latter is more common with polymeric dispersants. specialchem.comnih.gov
In the field of nanotechnology, achieving a stable, uniform dispersion is critical to harnessing the unique properties of nanomaterials. numberanalytics.com Due to their high surface energy, nanoparticles have a strong tendency to agglomerate. numberanalytics.com Research focuses on using surfactants and dispersants to create stable nanoparticle suspensions in various media. us-nano.comgoogle.com The effectiveness of a dispersant is often evaluated by measuring the resulting particle size distribution and the long-term stability of the dispersion. The structure of the surfactant molecule itself can influence its dispersing ability. nih.gov
Table 5: Research on Sulfosuccinates as Dispersing Agents
| Application | Function | Mechanism | Source Index |
|---|---|---|---|
| Pigment Formulations | Dispersing Agent | Wets pigment surfaces and provides stabilization against flocculation. | haofeichem.comspecialchem.com |
| Nanoparticle Dispersions | Stabilizer | Adsorbs to nanoparticle surfaces, creating repulsive forces to prevent agglomeration. | numberanalytics.comnih.gov |
| Synthetic Resins | Dispersant/Emulsifier | Used as an auxiliary in polymerization to ensure uniform systems. | haofeichem.com |
Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Sodium bis(2-ethylhexyl) sulfosuccinate (AOT) |
| Sodium dihexyl-sulfosuccinate |
| Dioctyl sulfosuccinate (DOSS) |
| Alkyl sulfosuccinates |
| Sulfosuccinamates |
| Alkylphenol ethoxylates |
| Acetylenic glycols |
Advanced Research Topics and Future Directions for Disodium 4 Octyl 2 Sulphonatosuccinate
Development of Next-Generation Sustainable Sulfosuccinate (B1259242) Derivatives
A primary focus of future research is the creation of more sustainable sulfosuccinate derivatives, including those structurally similar to Disodium (B8443419) 4-octyl 2-sulphonatosuccinate. The goal is to enhance the environmental profile of these surfactants by utilizing renewable feedstocks and improving their biodegradability.
Researchers are actively exploring the synthesis of sulfosuccinate monoesters from natural and renewable resources. ripublication.comresearchgate.net This involves replacing petrochemical-based alcohols with those derived from vegetable or animal oils and fats, such as oleyl alcohol. ripublication.com The use of oleochemicals not only contributes to a more favorable environmental footprint but can also introduce beneficial properties to the resulting surfactant. ripublication.com The composition and chain length of these fatty alcohols, which can range from C10 to C18, directly influence the surfactant's performance characteristics. ripublication.com
The development of "green surfactants" is a significant trend, with a focus on creating molecules that are both bio-based and highly biodegradable. nih.gov This includes the synthesis of sulfosuccinates from feedstocks like castor oil-derived methyl ricinoleate. researchgate.net These efforts aim to produce surfactants with a high natural index, aligning with international standards for sustainable ingredients.
Future research will likely concentrate on optimizing the synthesis routes for these bio-based sulfosuccinates to ensure high yields and purity while minimizing environmental impact. ripublication.com This includes exploring solvent-free reaction systems and enzymatic catalysis to create more sustainable manufacturing processes. unimi.it
Table 1: Examples of Renewable Feedstocks for Sustainable Sulfosuccinate Synthesis
| Feedstock Source | Derived Alcohol/Acid | Potential Benefit |
| Vegetable Oils (e.g., Coconut, Palm) | Fatty Alcohols (e.g., Lauryl Alcohol) | Readily available, renewable |
| Castor Oil | Methyl Ricinoleate | Introduces unique functionalities |
| Oleic Acid | Oleyl Alcohol | Enhances surface activity |
| Sugars (e.g., Glucose, Galactose) | Alkyl Glycosides | Increases the renewable carbon content |
Exploration of Disodium 4-Octyl 2-Sulphonatosuccinate in Microfluidic and Droplet-Based Systems
Microfluidics and droplet-based systems represent a rapidly growing field where surfactants like this compound play a critical role. These systems, which manipulate tiny volumes of fluids in channels, are used for high-throughput screening, chemical synthesis, and biological assays. darwin-microfluidics.comrsc.org
Surfactants are essential for generating and stabilizing droplets, preventing their coalescence, and controlling interfacial properties. darwin-microfluidics.comrsc.org The choice of surfactant significantly impacts the performance and reliability of these "lab-on-a-chip" devices. darwin-microfluidics.com Research in this area is focused on understanding how specific surfactants influence droplet formation, stability, and the transport of molecules between droplets. rsc.org
The use of this compound and similar sulfosuccinates in these systems is an area ripe for exploration. Their ability to lower surface tension and create stable emulsions is highly valuable. researchgate.net Future studies will likely investigate the dynamic properties of sulfosuccinate-laden interfaces at the microscale, which is crucial for optimizing microfluidic applications. rsc.org This includes examining how the concentration and structure of the surfactant affect droplet size, generation rate, and the biocompatibility of the system for biological applications. researchgate.netnih.gov
Integration with Artificial Intelligence and Machine Learning for Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of new surfactants. encyclopedia.pub These computational tools can predict the properties and behavior of molecules before they are synthesized, dramatically reducing the time and cost of research and development. encyclopedia.pubdigitellinc.com
For surfactants like this compound, ML models, particularly graph neural networks (GNNs), are being developed to predict key performance indicators such as the critical micelle concentration (CMC), surface tension, and the hydrophile-lipophile balance (HLB). digitellinc.comarxiv.orgmdpi.com These models learn from large datasets of existing surfactant structures and their measured properties to establish complex structure-property relationships. mdpi.comscienomics.com
Table 2: Performance of Machine Learning Models in Surfactant Property Prediction
| Model Type | Predicted Property | Performance Metric (R²) | Reference |
| Graph Neural Network (GNN) | CMC, γcmc, Γmax | 0.87 (average) | mdpi.com |
| ADA-DT (Ensemble) | Drug Solubility | 0.9738 | nih.govresearchgate.net |
| ADA-KNN (Ensemble) | Gamma Prediction | 0.9545 | nih.govresearchgate.net |
Future research will focus on expanding the datasets used to train these models, incorporating a wider variety of surfactant structures, including anionic surfactants like sulfosuccinates. scienomics.com This will improve the accuracy and predictive power of the models, enabling the in silico design of novel sulfosuccinate derivatives with tailored properties for specific applications. digitellinc.comschrodinger.comschrodinger.com The ultimate goal is to create a predictive framework that can accelerate the discovery of new, high-performance, and sustainable surfactants. nih.govresearchgate.net
Research into Supramolecular Assemblies and Self-Organized Structures
The ability of surfactant molecules to spontaneously self-assemble into organized structures like micelles, vesicles, and liquid crystals is fundamental to their function. The study of these supramolecular assemblies is a key area of research for this compound and its analogs.
Research on the closely related dioctyl sodium sulfosuccinate (DOSS) provides insights into the types of structures that can be expected. DOSS is known to form reverse micelles in nonpolar solvents and lamellar phases in water. researchgate.net The aggregation behavior is highly dependent on the solvent environment and temperature. researchgate.netnih.gov Studies have shown that hydrogen bonding between the sulfonate group of the surfactant and solvent molecules can significantly influence its self-assembly. nih.gov
Future investigations will likely focus on the specific self-assembly behavior of monoesters like this compound. This includes characterizing the size, shape, and stability of the aggregates it forms under various conditions. Understanding these supramolecular structures is crucial for applications ranging from drug delivery to the formulation of complex fluids. The study of these assemblies in the gas phase is also an emerging area, which can provide fundamental insights into the intermolecular forces that drive their organization. patsnap.com
Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Environmental Engineering
The future of research on this compound lies at the convergence of multiple scientific disciplines. The challenges and opportunities associated with this surfactant require a collaborative, interdisciplinary approach.
Chemistry: Chemists will continue to play a vital role in synthesizing novel sulfosuccinate derivatives from sustainable feedstocks and characterizing their fundamental properties. ripublication.comresearchgate.net This includes developing greener synthetic routes and understanding the reaction mechanisms. researchgate.net
Materials Science: Materials scientists will explore the use of these surfactants in the creation of new materials, such as advanced polymers, nanoparticles, and functional coatings. The self-assembling properties of sulfosuccinates can be harnessed to create ordered nanostructures with unique optical, electronic, or catalytic properties.
Environmental Engineering: Environmental engineers will focus on the fate and impact of these surfactants in the environment. This includes assessing their biodegradability, potential for bioremediation of oil spills, and developing wastewater treatment strategies. science.gov The development of inherently biodegradable and low-toxicity sulfosuccinates is a key goal of this interdisciplinary effort.
This integrated approach will be essential for developing the next generation of sulfosuccinate surfactants that are not only high-performing but also safe and sustainable throughout their lifecycle.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing the synthesis of disodium 4-octyl 2-sulphonatosuccinate, and how can reaction yields be quantified?
- Methodology : The synthesis typically involves sulfonation and esterification steps. Reaction parameters such as temperature (40–60°C), pH (maintained at 8–10 using NaOH), and molar ratios (succinic anhydride:octanol:sulfonating agent = 1:1.2:1.1) are critical for yield optimization . Quantify yields via gravimetric analysis or HPLC with UV detection (λ = 210 nm). Monitor intermediates using FT-IR to confirm sulfonate (-SO₃⁻) and ester (-COOR) functional groups .
Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : Use to identify proton environments (e.g., methylene groups adjacent to sulfonate at δ 3.5–4.0 ppm and octyl chain protons at δ 0.8–1.5 ppm). confirms carbonyl (C=O, ~170 ppm) and sulfonate carbons (~110 ppm) .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode should show a molecular ion peak at m/z 409.1 (calculated for C₁₆H₂₈Na₂O₇S⁻) .
Q. What protocols ensure the stability of this compound during long-term storage?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 15–25°C. Avoid exposure to moisture (>60% RH degrades ester bonds) and UV light. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products (e.g., free octanol or sulfonic acid) .
Advanced Research Questions
Q. How does the alkyl chain length (e.g., octyl vs. dodecyl) in sulfosuccinates influence micelle formation and critical micelle concentration (CMC)?
- Methodology : Measure CMC using surface tension tensiometry or conductometric titration. For this compound, CMC is expected to be higher (~2–5 mM) than its dodecyl analog (~0.5–1 mM) due to reduced hydrophobicity. Compare aggregation numbers via dynamic light scattering (DLS) .
Q. What experimental strategies resolve contradictions in reported spectral data for sulfosuccinate derivatives?
- Methodology :
- Isotopic Labeling : Use -labeled succinate to distinguish ester vs. sulfonate oxygen environments in MS/MS fragmentation .
- 2D NMR : Employ HSQC to resolve overlapping signals in crowded spectral regions (e.g., alkyl chain protons) .
Q. How can molecular dynamics (MD) simulations predict the interaction of this compound with lipid bilayers or proteins?
- Methodology : Parameterize the molecule using force fields (e.g., CHARMM36 or GAFF). Simulate insertion into a DPPC bilayer or albumin binding using GROMACS. Analyze hydrogen bonding (VMD) and free energy changes (MM-PBSA) to quantify binding affinity .
Q. What are the implications of counterion effects (Na⁺ vs. K⁺) on the solubility and surfactant properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
